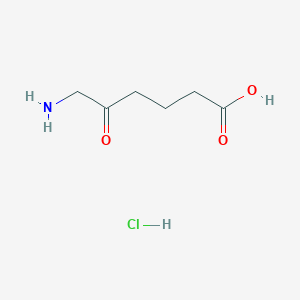

6-Amino-5-oxohexanoic acid hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of AHA can be achieved through various methods, with the most common approach being the Strecker synthesis. In this method, AHA is synthesized from cyanide, ammonia, and an aldehyde, which undergoes nucleophilic “attack” at the carbonyl position. This results in an unstable imine, which then undergoes hydrolysis to produce AHA.Molecular Structure Analysis

The molecular weight of 6-Amino-5-oxohexanoic acid hydrochloride is 181.62 . The IUPAC name is 6-amino-5-oxohexanoic acid hydrochloride . The InChI code is 1S/C6H11NO3.ClH/c7-4-5(8)2-1-3-6(9)10;/h1-4,7H2,(H,9,10);1H .Chemical Reactions Analysis

AHA is a highly reactive molecule due to the adjacent carbonyl and double bond, which makes it an α, β-unsaturated ketone. This allows it to undergo various chemical transformations. Additionally, AHA’s primary amine group allows for numerous derivatization reactions, making it a versatile intermediate in synthetic organic chemistry.Physical And Chemical Properties Analysis

AHA is a colorless to white crystalline powder. It is slightly soluble in methanol and ethanol but highly soluble in water. Its melting point is 153-154°C .Aplicaciones Científicas De Investigación

Enzymatic Production Methods

6-Amino-5-oxohexanoic acid hydrochloride has been utilized in enzymatic production methods. A notable application is in the production of 6-oxohexanoic acid. An enzymatic method using ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 was developed for this purpose. This method achieved a 100% yield of 6-oxohexanoic acid from 6-aminohexanoic acid, signifying its efficiency and potential for large-scale production (Yamada et al., 2017).

Mass Spectrometric Characterization

The compound has also been characterized in mass spectrometry studies. In one study, monocarboxylic acids like 5-oxohexanoic acid were experimentally characterized using electrospray ionization coupled with a triple quadrupole and TOF analyzer system. This research provides valuable insights into the fragmentation pathways and characteristics of such compounds, which are essential for understanding their chemical behavior (Kanawati et al., 2007).

Analytical Chemistry Applications

6-Amino-5-oxohexanoic acid has been used as an internal standard in the highly sensitive and specific assay for delta-aminolaevulinic acid in biological fluids. This application demonstrates the compound's utility in analytical chemistry, particularly in enhancing the precision of biochemical assays (Gorchein, 1984).

Safety And Hazards

The safety information for 6-Amino-5-oxohexanoic acid hydrochloride includes several hazard statements such as H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

6-amino-5-oxohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-4-5(8)2-1-3-6(9)10;/h1-4,7H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEBRDFBEWSEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)CN)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90808835 | |

| Record name | 6-Amino-5-oxohexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90808835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-oxohexanoic acid hydrochloride | |

CAS RN |

62409-52-3 | |

| Record name | 6-Amino-5-oxohexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90808835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

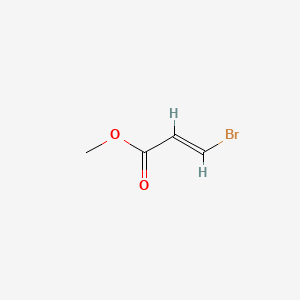

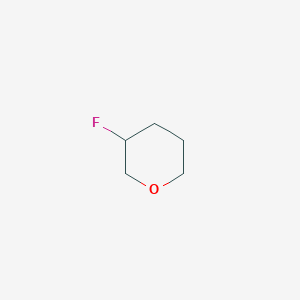

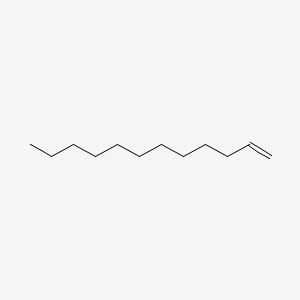

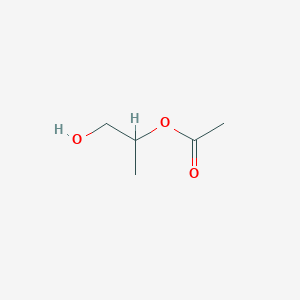

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2-[1-(4-hydroxyphenyl)ethyl]-](/img/structure/B3054846.png)